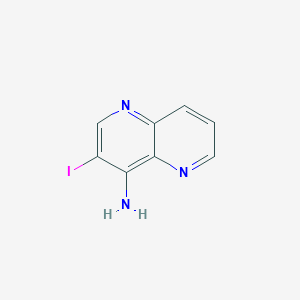

3-Iodo-1,5-naphthyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Iodo-1,5-naphthyridin-4-amine” is a chemical compound with the empirical formula C8H6IN3 . It is a derivative of the naphthyridine family, which is a class of compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .

Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied and they are known to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis of 1,5-naphthyridines has been a topic of interest in recent years. Researchers have explored various strategies to obtain these heterocycles. Alkyl halides readily react with 1,5-naphthyridines, leading to N-alkyl-substituted derivatives. These compounds have been synthesized through quaternary salt intermediates, followed by base-induced hydrogen halide elimination .

Biological Activity

1,5-Naphthyridines exhibit a remarkable variety of biological activities, making them significant in medicinal chemistry. Among these, 1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea stands out. It displays potent inhibition against Aurora kinases A and B, with IC50 values of 107 and 13 nM, respectively. However, its antiproliferative activity against tumor cell lines remains relatively low .

Metal Complexes

Researchers have explored the formation of metal complexes involving 1,5-naphthyridines. These complexes can exhibit unique properties and potential applications. Further investigation into their coordination chemistry and reactivity is essential for understanding their behavior .

Other Applications

Beyond medicinal chemistry, 1,5-naphthyridines find applications in synthetic organic chemistry. Their versatile nature allows for diverse transformations and functionalizations. Additionally, they contribute to the development of novel materials and catalysts .

Mécanisme D'action

Target of Action

1,5-naphthyridine derivatives, to which this compound belongs, are known to exhibit a wide variety of biological activities . For instance, one study found that a compound structurally similar to 3-Iodo-1,5-naphthyridin-4-amine displayed inhibitory activity against Aurora kinases A and B .

Mode of Action

It’s known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

Given the compound’s potential inhibitory activity against aurora kinases a and b, it may be involved in regulating cell cycle progression and mitosis .

Result of Action

A structurally similar compound was found to have low antiproliferative activity when tested toward tumor cell lines .

Propriétés

IUPAC Name |

3-iodo-1,5-naphthyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHBMQRPCGZBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2N=C1)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1,5-naphthyridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2434613.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434615.png)

![1-{5-[(3,4-Dimethoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2434619.png)

![3-benzyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2434620.png)

![[(3R)-1-Methylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2434621.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-ethylbenzamide](/img/structure/B2434627.png)

![(Z)-ethyl 2-(6-methyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2434631.png)